![molecular formula C25H29N5O3 B2511890 N-{2-[4-(2-méthoxyphényl)pipérazin-1-yl]éthyl}-N'-(2-méthylquinoléin-4-yl)éthanediamide CAS No. 1049574-73-3](/img/structure/B2511890.png)

N-{2-[4-(2-méthoxyphényl)pipérazin-1-yl]éthyl}-N'-(2-méthylquinoléin-4-yl)éthanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

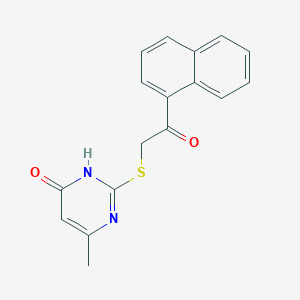

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a quinoline moiety, making it a versatile molecule for research and development.

Applications De Recherche Scientifique

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a receptor antagonist in neurochemical studies.

Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with adrenergic receptors.

Industry: Utilized in the development of new materials and chemical sensors.

Mécanisme D'action

Target of Action

The primary target of the compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . This interaction leads to changes in the receptor’s activity, which can have various downstream effects depending on the specific subtype of the alpha1-adrenergic receptor that is being targeted .

Pharmacokinetics

The pharmacokinetics of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties determine the compound’s bioavailability, which is crucial for its therapeutic efficacy . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Result of Action

The molecular and cellular effects of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their activity and subsequently affect the contraction of smooth muscles in various parts of the body .

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins. For instance, it has been found to inhibit acetylcholinesterase (AChE), an enzyme that plays a crucial role in neurotransmission . This interaction could potentially be leveraged for the treatment of neurodegenerative disorders .

Cellular Effects

N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide has been observed to exert significant effects on cellular processes. For example, it has been found to attenuate the neurotoxic effects of aluminium chloride (AlCl3) on rats, improving their performance in behavioral tests and lowering AChE activity .

Molecular Mechanism

At the molecular level, the compound exerts its effects through various mechanisms. It has been found to prevent lipid peroxidation and protein damage, and to restore the levels of endogenous antioxidant enzymes (GST, GPx, GR and GSH) associated with AlCl3 administration .

Temporal Effects in Laboratory Settings

The effects of N1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide have been observed to change over time in laboratory settings. For instance, its protective effect against AlCl3-induced neurotoxicity was observed over a period of 6 weeks .

Metabolic Pathways

The compound is likely involved in various metabolic pathways due to its interaction with enzymes such as AChE

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with 2-methylquinoline-4-carboxylic acid or its derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.

Analyse Des Réactions Chimiques

Types of Reactions

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline moiety to its corresponding tetrahydroquinoline derivative.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trazodone: An arylpiperazine-based compound used as an antidepressant.

Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

Urapidil: An alpha1-adrenergic receptor antagonist used for hypertension.

Uniqueness

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide stands out due to its unique combination of a piperazine ring with a methoxyphenyl group and a quinoline moiety. This structure provides it with distinct pharmacological properties and a broader range of applications compared to similar compounds.

Propriétés

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O3/c1-18-17-21(19-7-3-4-8-20(19)27-18)28-25(32)24(31)26-11-12-29-13-15-30(16-14-29)22-9-5-6-10-23(22)33-2/h3-10,17H,11-16H2,1-2H3,(H,26,31)(H,27,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUAQLURDKFBOKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)

![4-(CYCLOHEX-3-EN-1-YL)-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B2511809.png)

![3-(1H-pyrazol-1-yl)-8-(2,3,5,6-tetramethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)

![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)

![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2511827.png)

![2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2511828.png)